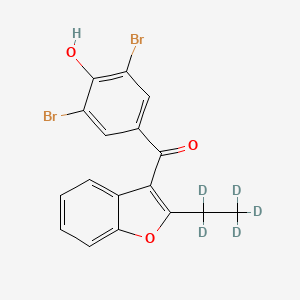
ERK1/2 inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERK1/2 inhibitor 6 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being studied for their potential therapeutic applications, particularly in cancer treatment, due to their ability to interfere with aberrant signaling pathways that drive tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common steps in the synthesis may include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This often requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ERK1/2 inhibitor 6 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
ERK1/2 inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical processes.
Biology: Employed in cell biology research to investigate the effects of ERK1/2 inhibition on cellular functions such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated MAPK signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway .
Mechanism of Action
ERK1/2 inhibitor 6 exerts its effects by binding to the active site of ERK1/2, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the MAPK signaling cascade, leading to reduced cell proliferation and survival. The molecular targets of this compound include the threonine and tyrosine residues within the T-E-Y motif of the ERK1/2 activation loop .
Comparison with Similar Compounds
ERK1/2 inhibitor 6 can be compared with other ERK1/2 inhibitors, such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with a similar mechanism of action but different binding properties.
LY3214996: Another ERK1/2 inhibitor that targets the same pathway but has distinct pharmacokinetic and pharmacodynamic profiles.
Cedrelone: A natural product that functions as a potent inhibitor of ERK1/2, with structural similarities to this compound .
This compound is unique in its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by MEK1/2. This dual inhibition results in more durable pathway suppression and enhanced antiproliferative effects compared to other ERK1/2 inhibitors .
Properties
Molecular Formula |
C27H29ClFN7O5 |
|---|---|
Molecular Weight |
586.0 g/mol |
IUPAC Name |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-3-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C27H29ClFN7O5/c1-15(25(38)33-22(13-37)16-7-18(29)10-20(8-16)40-2)35-14-31-36-12-17(9-23(36)26(35)39)24-21(28)11-30-27(34-24)32-19-3-5-41-6-4-19/h7-12,14-15,19,22,37H,3-6,13H2,1-2H3,(H,33,38)(H,30,32,34)/t15-,22-/m1/s1 |
InChI Key |
GJSHRKCWNUHGOU-IVZQSRNASA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Canonical SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)








![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)



